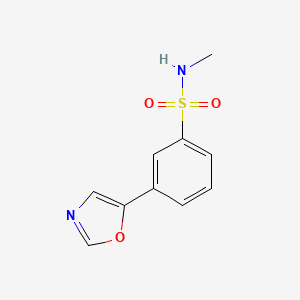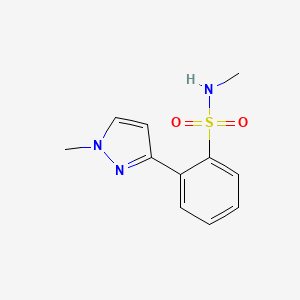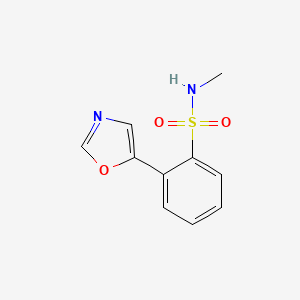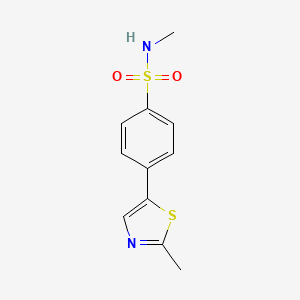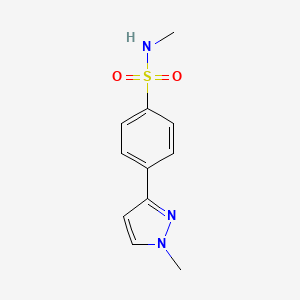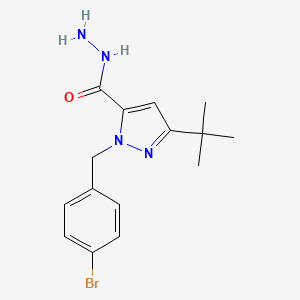
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-t-Butyl-2-(4-isopropyl-benzyl)-2H-pyrazole-3-carbonyl chloride, or 5-t-Bu-IPB-PzCl, is an organochloride compound used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 105-107°C and a boiling point of 280-285°C. 5-t-Bu-IPB-PzCl has been used in the synthesis of a variety of compounds and in the study of the properties of its derivatives, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Scientific Research Applications
5-t-Bu-IPB-PzCl has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including heterocycles and polymers. It has also been used to study the properties of its derivatives, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 5-t-Bu-IPB-PzCl has also been used in the synthesis of pharmaceuticals, such as antifungal agents and antiviral agents.
Mechanism of Action
The mechanism of action of 5-t-Bu-IPB-PzCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It is thought that 5-t-Bu-IPB-PzCl binds to the active site of the enzyme, preventing it from catalyzing the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Bu-IPB-PzCl are not yet fully understood. However, it is believed that the compound has anti-inflammatory, analgesic, and antipyretic properties. It is also thought to have anti-tumor and anti-angiogenic effects.
Advantages and Limitations for Lab Experiments
The use of 5-t-Bu-IPB-PzCl in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, its derivatives can be used to study a variety of biochemical and physiological effects. However, the compound is toxic and can be irritating to the skin and eyes, so it should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 5-t-Bu-IPB-PzCl in scientific research. One potential direction is the use of the compound in the development of new pharmaceuticals, such as antifungal agents and antiviral agents. Additionally, the compound could be used to study the effects of its derivatives on a variety of biochemical and physiological processes. Finally, more research could be done to better understand the mechanism of action of the compound and its derivatives.
Synthesis Methods
5-t-Bu-IPB-PzCl can be synthesized by the reaction of 4-isopropylbenzyl alcohol and 2-aminopyridine. This reaction can be carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as a Lewis acid. The reaction of these two compounds produces an intermediate, which is then reacted with thionyl chloride to produce 5-t-Bu-IPB-PzCl.
properties
IUPAC Name |
5-tert-butyl-2-[(4-propan-2-ylphenyl)methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O/c1-12(2)14-8-6-13(7-9-14)11-21-15(17(19)22)10-16(20-21)18(3,4)5/h6-10,12H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLSLKRWUUIRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=CC(=N2)C(C)(C)C)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

